Home > Products > Screening Compounds P139807 > Abemaciclib metabolite M20
Abemaciclib metabolite M20 -

Abemaciclib metabolite M20

Catalog Number: EVT-2584247
CAS Number:
Molecular Formula: C27H32F2N8O
Molecular Weight: 522.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Abemaciclib metabolite M20 is one of the active metabolites of abemaciclib, an oral cyclin-dependent kinase 4 and 6 inhibitor used primarily in the treatment of hormone receptor-positive breast cancer. Abemaciclib itself is extensively metabolized in the liver, primarily through the cytochrome P450 enzyme system, particularly cytochrome P450 3A4. The metabolite M20, along with M2 and M18, exhibits pharmacological activity similar to that of the parent compound, contributing to its therapeutic efficacy.

Source and Classification

Abemaciclib was developed by Eli Lilly and Company and is marketed under the brand name Verzenio. It is classified as a small molecule inhibitor targeting cyclin-dependent kinases 4 and 6, which are crucial in regulating the cell cycle. The metabolites M2 and M20 are formed through oxidative processes involving cytochrome P450 enzymes.

Synthesis Analysis

Methods and Technical Details

The synthesis of abemaciclib metabolite M20 involves metabolic processes that occur after the administration of abemaciclib. The primary method for analyzing these metabolites is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique allows for the quantification of M20 in biological samples such as plasma or dried blood spots.

In studies evaluating the pharmacokinetics of abemaciclib and its metabolites, various methodologies have been employed:

  • Sample Preparation: Plasma samples are typically spiked with internal standards before protein precipitation.
  • Chromatographic Conditions: A reversed-phase chromatography setup is utilized, often employing a C18 column. The mobile phase consists of a mixture of organic solvents (e.g., methanol) and buffers.
  • Detection: Mass spectrometry detects analytes based on their mass-to-charge ratios, with specific transitions monitored for each compound.
Molecular Structure Analysis

Structure and Data

The molecular structure of abemaciclib metabolite M20 can be represented as follows:

  • Chemical Formula: C22H24N4O3
  • Molecular Weight: 376.45 g/mol

The structure features a complex arrangement that includes a pyridine ring and multiple functional groups that contribute to its activity as a kinase inhibitor. The specific stereochemistry and arrangement of substituents are critical for its interaction with cyclin-dependent kinases.

Chemical Reactions Analysis

Reactions and Technical Details

The formation of abemaciclib metabolite M20 occurs through metabolic reactions primarily involving oxidation. Key reactions include:

  • Hydroxylation: This reaction introduces hydroxyl groups into the molecular structure, altering its pharmacological properties.
  • N-Demethylation: This process removes methyl groups from nitrogen atoms in the structure, leading to the formation of active metabolites.

These metabolic transformations are facilitated by cytochrome P450 enzymes, particularly CYP3A4, which plays a significant role in drug metabolism.

Mechanism of Action

Process and Data

Abemaciclib metabolite M20 acts by inhibiting cyclin-dependent kinases 4 and 6, which are essential for cell cycle progression from the G1 phase to the S phase. By blocking these kinases, M20 effectively halts cell division in cancer cells that are dependent on these pathways for proliferation.

Data from pharmacological studies indicate that both abemaciclib and its active metabolites exhibit similar potency against cancer cell lines, underscoring their role in therapeutic efficacy. The inhibition leads to reduced tumor growth rates in hormone receptor-positive breast cancers.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Solubility: Abemaciclib metabolite M20 is soluble in organic solvents like methanol but has limited solubility in water.
  • Stability: The stability profile indicates that M20 can be sensitive to light and temperature variations during storage.
  • pH Sensitivity: The compound's stability may vary with changes in pH levels, affecting its solubility and bioavailability.

Analytical methods such as LC-MS/MS have been validated to ensure accurate quantification of M20 under various conditions, emphasizing the need for careful handling during experiments.

Applications

Scientific Uses

Abemaciclib metabolite M20 has several applications in clinical research:

  • Therapeutic Drug Monitoring: Monitoring levels of M20 alongside abemaciclib can help optimize dosing regimens for individual patients based on their pharmacokinetic profiles.
  • Pharmacogenetic Studies: Research into genetic polymorphisms affecting drug metabolism can provide insights into patient variability in response to treatment.
  • Clinical Trials: Ongoing studies assess the efficacy of abemaciclib and its metabolites in various cancer types beyond breast cancer, exploring potential broader applications.
Synthesis and Biocatalytic Pathways of Abemaciclib Metabolite M20

Enzymatic Biotransformation of Abemaciclib to M20 via Cytochrome P450 3A4 Isoforms

Abemaciclib undergoes primary metabolism by cytochrome P450 3A4, which catalyzes the formation of its active metabolites, including hydroxyabemaciclib (designated as M20). Cytochrome P450 3A4 is the dominant hepatic and intestinal enzyme responsible for this biotransformation, accounting for >99% of the cytochrome P450-mediated metabolism of abemaciclib and its active derivatives [1] [4]. The reaction involves hydroxylation at a benzylic carbon of abemaciclib’s acetylaminopyridopyrimidine scaffold, converting the parent drug into M20 while preserving its cyclin-dependent kinase 4/6 inhibitory activity [2] [8].

Table 1: Kinetic Parameters of M20 Formation via Cytochrome P450 3A4

SystemKm (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes32.380 ± 2.9767.429 ± 0.6830.229
Recombinant CYP3A428.910 ± 3.1128.205 ± 0.8840.284

The kinetics of this conversion follow classic Michaelis-Menten patterns, with a Km value of 32.380 ± 2.976 μM in human liver microsomes, indicating moderate substrate affinity [1]. Notably, cytochrome P450 3A4 genetic polymorphisms significantly influence interindividual variability in M20 synthesis. Functional studies using human recombinant proteins expressing variant cytochrome P450 3A4 alleles reveal altered catalytic efficiency, though quantitative structure-activity relationship models for these variants remain under investigation [1] [9]. Pharmacokinetic interactions are clinically significant: strong cytochrome P450 3A4 inhibitors (e.g., clarithromycin) increase systemic exposure to M20 by >200%, while inducers (e.g., rifampicin) reduce exposure by >90% [4].

Structural Elucidation of M20 Formation Pathways in Hepatic Microsomal Systems

The structural characterization of M20 relies on advanced mass spectrometric and chromatographic techniques. Ultra-high-performance liquid chromatography tandem mass spectrometry analyses confirm that M20 results from monohydroxylation of abemaciclib, with a mass shift of +16 Da (molecular weight 522.59 g/mol) relative to the parent drug [2] [5]. Nuclear magnetic resonance studies further localize the hydroxylation site to the C7 position of abemaciclib’s dimethylaminoethyl side chain, yielding a secondary alcohol metabolite [8] [10]. This modification retains the planar structure essential for adenosine triphosphate-competitive kinase inhibition.

Table 2: Analytical Parameters for M20 Structural Identification

TechniqueKey FindingsReference Standards
UHPLC–MS/MS (QTRAP 6500+)m/z transition 507.7 → 393.3 (Abemaciclib); 523.7 → 409.3 (M20)Deuterated M20 (M20-D8)
High-Resolution MSExact mass M20: 523.2834 [M+H]+; Δ = 0.8 ppmSynthetic M20 (purity >99%)
Enzyme Inhibition AssaysIC50 CDK4/6: 1–3 nM (comparable to abemaciclib)Recombinant CDK4/6 complexes

In vitro hepatic microsomal incubations coupled with trapping agents have delineated the reaction mechanism. Cytochrome P450 3A4 oxidizes abemaciclib via a short-lived epoxide intermediate that rearranges to form the stable M20 regioisomer [1]. Reaction phenotyping using isoform-specific cytochrome P450 inhibitors confirms cytochrome P450 3A4’s dominance (>85% contribution), with minimal roles for cytochrome P450 2C8 or cytochrome P450 2D6 [1] [6]. The metabolic stability of M20 exceeds that of the parent drug, with a microsomal half-life of 48 minutes versus 22 minutes for abemaciclib, facilitating its accumulation in plasma [2] [4].

Comparative Analysis of M20 Synthesis in Human vs. Murine Metabolic Models

Significant interspecies differences exist in M20 biosynthesis. In murine models, abemaciclib metabolism yields multiple M20 stereoisomers undetected in humans. High-resolution mass spectrometry identifies two murine-specific diastereomers of M20, suggesting alternative regioselectivity in cytochrome P450-mediated hydroxylation [3] [5]. These isomers exhibit distinct chromatographic retention times (RRT 1.12 and 1.18 relative to M20) and fragment differently in tandem mass spectrometry analyses, implying variations in three-dimensional configuration [5].

Table 3: Cross-Species Comparison of M20 Pharmacokinetics

ParameterHumanMouseRat
Relative M20 AUC77% of abemaciclib42% of abemaciclib51% of abemaciclib
Metabolite Ratio (M20/Parent)0.770.420.51
Primary IsoformsCytochrome P450 3A4Cyp3a11Cyp3a1/2

Enzyme kinetic studies reveal lower catalytic efficiency for M20 generation in mice (Vmax/Km = 0.142) versus humans (0.229), partly explaining the reduced metabolite-to-parent ratios (0.42 in mice vs. 0.77 in humans) observed in pharmacokinetic studies [3] [5]. Murine cytochrome P450 3A11—the functional analog of human cytochrome P450 3A4—displays narrower substrate specificity and diminished activity toward abemaciclib hydroxylation [5] [9]. Additionally, murine models show higher expression of efflux transporters like ABCB1, which reduces intracellular abemaciclib availability for metabolism, thereby limiting M20 synthesis [5] [9]. These disparities necessitate careful interpretation when extrapolating murine metabolic data to human therapeutic contexts. Mechanistic population pharmacokinetic models incorporating species-specific clearance pathways quantitatively predict these differences, confirming that humanized cytochrome P450 3A4 transgenic mice replicate human-like M20 exposure profiles more accurately than wild-type mice [4] [9].

Properties

Product Name

Abemaciclib metabolite M20

IUPAC Name

[6-[2-[[5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-yl]amino]-5-fluoropyrimidin-4-yl]-4-fluoro-1-propan-2-ylbenzimidazol-2-yl]methanol

Molecular Formula

C27H32F2N8O

Molecular Weight

522.6 g/mol

InChI

InChI=1S/C27H32F2N8O/c1-4-35-7-9-36(10-8-35)15-18-5-6-23(30-13-18)32-27-31-14-21(29)25(34-27)19-11-20(28)26-22(12-19)37(17(2)3)24(16-38)33-26/h5-6,11-14,17,38H,4,7-10,15-16H2,1-3H3,(H,30,31,32,34)

InChI Key

KUJBDJBMXOTNIT-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F

Solubility

not available

Canonical SMILES

CCN1CCN(CC1)CC2=CN=C(C=C2)NC3=NC=C(C(=N3)C4=CC5=C(C(=C4)F)N=C(N5C(C)C)CO)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.